Succinyl-beta-cyclodextrin
Description
Overview of Functionalized Cyclodextrins
Cyclodextrins are a family of cyclic oligosaccharides derived from starch, with the most common types being α-, β-, and γ-cyclodextrin, which are composed of six, seven, and eight glucose units, respectively. mdpi.comatamanchemicals.com These molecules have a unique truncated cone or toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.commdpi.com This structure allows them to encapsulate a wide variety of "guest" molecules, particularly hydrophobic ones, within their cavity, forming what are known as inclusion complexes. mdpi.com
Functionalized cyclodextrins are derivatives of these natural cyclodextrins that have been chemically modified to enhance their properties. nih.govencyclopedia.pub The hydroxyl groups on the glucose units can be substituted with various functional groups to yield derivatives with significantly improved characteristics. mdpi.comnih.gov Common modifications include methylation, hydroxypropylation, and the introduction of ionizable groups like sulfobutylether or succinyl moieties. nih.gov
The primary goals of functionalization are to improve aqueous solubility, enhance complexation efficiency and stability, and introduce specific functionalities. nih.govencyclopedia.pub For example, attaching new chemical groups can increase the size of the cyclodextrin (B1172386) or introduce charges, which can lead to stronger and more selective interactions with guest molecules. rsc.org This chemical versatility has broadened the applications of cyclodextrins in numerous fields, including pharmaceuticals, food science, cosmetics, and advanced materials. biosynth.comrsc.orgmdpi.com In material science, functionalized cyclodextrins are integral to creating novel materials like nanocomposites, hydrogels, and specialized membranes for applications ranging from environmental remediation to drug delivery and catalysis. rsc.orgnih.govresearchgate.net
Rationale for the Chemical Derivatization of Beta-Cyclodextrin (B164692)
Beta-cyclodextrin (β-CD) is the most extensively researched and utilized type of cyclodextrin, primarily due to its cavity size being suitable for a wide range of common guest molecules and its cost-effectiveness. atamanchemicals.com However, native β-CD has limitations that necessitate its chemical modification for many advanced applications.
The most significant drawback of β-CD is its relatively low aqueous solubility compared to other cyclodextrins. mdpi.comencyclopedia.pub This poor solubility can be attributed to strong intramolecular hydrogen bonding between the secondary hydroxyl groups on the rim of the cyclodextrin molecule, which creates a rigid structure that is not easily hydrated. encyclopedia.pub This can lead to the precipitation of β-CD or its inclusion complexes from aqueous solutions.
Chemical derivatization overcomes this limitation by disrupting the hydrogen bonding network. mdpi.com Attaching functional groups, such as succinyl groups, to the hydroxyls increases the molecule's polarity and steric hindrance, which in turn significantly enhances its water solubility. alfachemic.com For example, the introduction of succinyl groups makes succinyl-beta-cyclodextrin highly soluble in water. alfachemic.comcyclodextrin-shop.com
Furthermore, the derivatization of β-CD can enhance its ability to form stable inclusion complexes. nih.gov The added functional groups can provide additional interaction points with the guest molecule, leading to higher binding constants. rsc.orgnih.gov This improved complexation is crucial for applications in material science, such as in the development of efficient drug delivery systems, environmental sensors, and separation technologies. biosynth.commdpi.com Therefore, the chemical modification of β-CD is a critical strategy to unlock its full potential for a broad spectrum of advanced scientific and industrial applications. mdpi.comencyclopedia.pub
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Appearance | White to slightly yellow powder | alfachemic.comcymitquimica.com |
| Molecular Formula | C₄₂H₇₀₋ₙO₃₅·(C₄H₅O₃)ₙ | alfachemic.com |
| Purity | ≥ 90-97% | alfachemic.comcyclodextrin-shop.comcymitquimica.com |
| Average Degree of Substitution (n) | ~2.0 - 5.0 | alfachemic.comcyclodextrin-shop.com |
| Solubility (at 25 °C) | >50 g in 100 cm³ Water; >50 g in 100 cm³ Methanol; <1 g in 100 cm³ Chloroform | alfachemic.com |
| Key Characteristics | Increased hydrophilicity, enhanced complexation with hydrophobic molecules, improved thermal and chemical stability compared to native β-CD. | alfachemic.com |
Compound Names Mentioned
17-β-estradiol
5-bromo-2-aminopyridine
Albendazole
Benzaldehyde
Beta-cyclodextrin (β-CD)
Carboxymethyl-beta-cyclodextrin
Chlorin e6
Cholesterol
Curcumin
Cyclodextrin
Cystamine
Dexamethasone
Doxorubicin
Ethambutol
Flurbiprofen ethyl ester
Glucose
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
Hydroxypropyl-γ-cyclodextrin
Indazolo[3',2':2,3]imidazo[1,5-c]quinazolin-6(5H)-one
Itraconazole
Methyl-β-cyclodextrin (M-β-CD)
Phenylboronic acid
Sodium hydroxide (B78521)
Succinic acid
Succinic anhydride (B1165640)
this compound
Sulfobutylether-β-cyclodextrin
tert-butyl isocyanide
Uranium
α-cyclodextrin
γ-cyclodextrin
Properties
IUPAC Name |
4-oxo-4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-10,15,20,25,30-pentakis(3-carboxypropanoyloxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-35-(4-oxopentanoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H100O55/c1-23(72)2-9-37(85)106-16-24-58-44(92)51(99)65(113-24)121-59-25(17-107-38(86)10-3-31(73)74)115-67(53(101)46(59)94)123-61-27(19-109-40(88)12-5-33(77)78)117-69(55(103)48(61)96)125-63-29(21-111-42(90)14-7-35(81)82)119-71(57(105)50(63)98)126-64-30(22-112-43(91)15-8-36(83)84)118-70(56(104)49(64)97)124-62-28(20-110-41(89)13-6-34(79)80)116-68(54(102)47(62)95)122-60-26(18-108-39(87)11-4-32(75)76)114-66(120-58)52(100)45(60)93/h24-30,44-71,92-105H,2-22H2,1H3,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t24-,25-,26-,27-,28-,29-,30-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRLEDPEXJLCIL-JCWBWLHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H100O55 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1833.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Succinyl Beta Cyclodextrin
Synthetic Pathways for Succinylation
The primary method for synthesizing Succinyl-beta-cyclodextrin involves the reaction of beta-cyclodextrin (B164692) with succinic anhydride (B1165640) or a related succinylating agent. This process introduces succinyl groups, which are short dicarboxylic acid chains, onto the hydroxyl groups of the cyclodextrin (B1172386) molecule.
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. An efficient and green method for the synthesis of this compound has been developed using an aqueous medium, which avoids the use of hazardous organic solvents. nih.gov This approach not only offers a good yield but also aligns with the principles of green chemistry. nih.gov Another green synthesis method involves mechanochemistry, specifically using a high-energy ball mill. nih.govbeilstein-journals.org This solvent-free approach simplifies the preparation and purification process and has been shown to produce polymers with characteristics comparable to those synthesized in traditional solvents. nih.govbeilstein-journals.org
The succinylation of beta-cyclodextrin is typically achieved by reacting its hydroxyl groups with succinic anhydride. In this reaction, one of the hydroxyl groups on the cyclodextrin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinic anhydride. This opens the anhydride ring and forms an ester linkage, leaving a free carboxylic acid group at the other end of the succinyl chain. The reaction is often carried out in a solvent such as pyridine (B92270) or N,N-dimethylformamide (DMF). nih.govresearchgate.net In some procedures, a base like sodium hydride (NaH) is used to activate the hydroxyl groups of the cyclodextrin, converting them into more potent nucleophilic alkoxides. researchgate.net
The general mechanism can be described as follows:
Activation (optional): In the presence of a strong base, a hydroxyl group on the beta-cyclodextrin is deprotonated to form an alkoxide ion.
Nucleophilic Acyl Substitution: The alkoxide (or the neutral hydroxyl group) attacks one of the carbonyl carbons of succinic anhydride.
Ring Opening: The tetrahedral intermediate formed collapses, leading to the opening of the anhydride ring and the formation of an ester bond with the cyclodextrin. This process results in a carboxylate group, which is subsequently protonated to yield a carboxylic acid.
Besides succinic anhydride, other reagents like succinyl chloride can also be used to create cyclodextrin polyesters. mdpi.com
Control of Substitution Degree and Regioselectivity
The properties of this compound are significantly influenced by the average number of succinyl groups per cyclodextrin molecule, known as the degree of substitution (DS). nih.gov Controlling the DS is crucial for tailoring the derivative for specific applications.
Several reaction parameters can be adjusted to control the DS:
Molar Ratio of Reactants: The most critical factor is the molar ratio of the succinylating agent to beta-cyclodextrin. Increasing the molar ratio of succinic anhydride generally leads to a higher degree of substitution. nih.gov For instance, to achieve DS values of approximately 5 and 10, 6 and 12 equivalents of succinic anhydride were used, respectively. nih.gov
Reaction Temperature: Higher temperatures can increase the reaction rate, potentially leading to a higher DS. However, excessively high temperatures might cause side reactions or degradation. cydextrins.com Studies on related cyclodextrin modifications suggest that a moderate temperature is often optimal for controlled substitution. cydextrins.com
Reaction Time: The duration of the reaction directly impacts the extent of succinylation. Longer reaction times generally result in a higher DS.
The regioselectivity of the substitution—referring to which specific hydroxyl groups on the glucose units react—is also a key consideration. Beta-cyclodextrin has primary hydroxyl groups at the C6 position and secondary hydroxyl groups at the C2 and C3 positions. The primary hydroxyls are generally more sterically accessible and reactive, often leading to initial substitution at the C6 position. However, under different reaction conditions, substitution at the C2 and C3 positions can also occur, leading to a mixture of isomers. acs.orgcore.ac.uk
| Parameter | Effect on Degree of Substitution (DS) | Reference |
| Molar Ratio (Succinic Anhydride: β-CD) | Higher ratio leads to higher DS. | nih.gov |
| Reaction Temperature | Higher temperature generally increases reaction rate and DS. | cydextrins.com |
| Reaction Time | Longer duration typically results in higher DS. | cydextrins.com |
Succinyl-β-CD derivatives with specific degrees of substitution, such as 1.3 and 2.9, have been successfully synthesized through green methods. nih.gov
Covalent Functionalization and Polymer Conjugation Strategies
This compound can be further modified or used as a monomer in polymerization reactions to create more complex macromolecular structures. The presence of both hydroxyl and carboxylic acid groups allows for a variety of covalent functionalization and conjugation strategies.
Grafting: This process involves attaching this compound molecules as side chains onto a pre-existing polymer backbone. For example, β-cyclodextrin derivatives can be grafted onto chitosan (B1678972) or the surface of polymer films like poly(ethylene terephthalate) (PET). nih.govnih.gov The succinyl groups can provide reactive sites for attachment, or the remaining hydroxyl groups can be utilized for this purpose.
Cross-linking: this compound can be cross-linked to form three-dimensional polymer networks or hydrogels. mdpi.comencyclopedia.pub The dicarboxylic nature of the succinyl groups makes them suitable for forming ester linkages with diols or other multifunctional molecules. Alternatively, polycarboxylic acids like citric acid can be used as non-toxic cross-linking agents to react with the hydroxyl groups of the cyclodextrin, forming a polymer network. nih.gov Other common cross-linkers used for cyclodextrins include epichlorohydrin, diisocyanates, and divinyl sulfone. nih.govmdpi.com These cross-linked structures, sometimes referred to as "nanosponges," create insoluble materials with a high capacity for forming inclusion complexes. beilstein-journals.org
The incorporation of this compound into polymers allows for the creation of diverse and functional macromolecular architectures. nih.gov These polymers can be designed with specific properties for applications in areas like drug delivery. mdpi.com
Linear Polymers: Linear polymers can be synthesized by condensing diamino derivatives of beta-cyclodextrin with difunctionalized co-monomers like polyethylene (B3416737) glycol (PEG). illinois.edunih.gov The succinyl groups can be introduced before or after polymerization to add functionality.
Branched and Hyperbranched Polymers: These architectures can be achieved by using multifunctional cross-linking agents or by polymerizing cyclodextrin derivatives that have multiple reactive sites. nih.gov
Star-Shaped Polymers: Star polymers can be synthesized where multiple polymer arms radiate from a central core, which can be a cyclodextrin derivative. nih.gov
Grafted Polymers (Polymer Brushes): As mentioned, grafting this compound onto a polymer backbone results in a comb-like or brush-like architecture. nih.govbeilstein-journals.org This approach is often used for surface modification to alter properties like biocompatibility. nih.gov
The design of these architectures leverages the dual functionality of this compound: the host-guest complexation ability of the cyclodextrin cavity and the chemical reactivity of the succinyl and hydroxyl groups for building the polymer framework. nih.govmdpi.com
| Polymer Architecture | Description |
| Linear | Succinyl-β-CD units are linked end-to-end with co-monomers. illinois.edunih.gov |
| Cross-linked Network | 3D structure formed by linking multiple Succinyl-β-CD units. beilstein-journals.orgmdpi.com |
| Grafted | Succinyl-β-CD units are attached as side chains to a polymer backbone. nih.govnih.gov |
| Star-shaped | Multiple polymer chains originate from a central Succinyl-β-CD core. nih.gov |
Supramolecular Chemistry of Succinyl Beta Cyclodextrin
Host-Guest Inclusion Complex Formation
The defining characteristic of Succinyl-beta-cyclodextrin, like its parent molecule, is its ability to form inclusion complexes with a wide array of guest molecules. This phenomenon is driven by the encapsulation of a guest molecule, or a portion of it, within the hydrophobic cavity of the SβCD macrocycle.
Energetic and Thermodynamic Considerations (ΔG, ΔH, ΔS)
Enthalpy changes (ΔH) in SβCD complexation are often negative (exothermic), reflecting the favorable energy changes associated with the formation of non-covalent interactions between the host and guest. The release of high-energy water molecules from the cyclodextrin (B1172386) cavity also contributes to a favorable enthalpy change.
The thermodynamic parameters for the inclusion of guest molecules within cyclodextrins can be determined experimentally, often using techniques like isothermal titration calorimetry (ITC). While specific and comprehensive thermodynamic data for a wide range of SβCD complexes is an area of ongoing research, studies on related systems provide valuable insights. For instance, the complexation of various guests with β-cyclodextrin and its derivatives is often characterized by favorable enthalpy changes, with entropy either favoring or opposing the process.
Table 1: Illustrative Thermodynamic Parameters for Cyclodextrin-Guest Complexation (General Examples)
| Guest Molecule | Cyclodextrin Derivative | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Ibuprofen | β-Cyclodextrin | -16.3 | -2.8 to -13.0 | 3.6 to 13.2 |
| Albendazole | β-Cyclodextrin | - | - | - |
Note: This table provides illustrative data for β-cyclodextrin to demonstrate the range of thermodynamic values. Specific data for this compound is still being extensively researched.
Non-covalent Intermolecular Interactions
Hydrophobic Interactions: The hydrophobic cavity of SβCD provides a favorable environment for nonpolar guest molecules or nonpolar moieties of guest molecules, driving them out of the aqueous bulk phase and into the cavity.
Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. A snug fit between the guest and the SβCD cavity maximizes these interactions.
Hydrogen Bonding: The hydroxyl and succinyl groups on the rims of the SβCD molecule can form hydrogen bonds with suitable functional groups on the guest molecule.
Electrostatic Interactions: The negatively charged carboxyl groups of the succinyl substituents can engage in electrostatic interactions with positively charged guest molecules or polar functional groups. alfachemic.com
Determination of Complex Stoichiometry and Binding Constants
Understanding the stoichiometry of the host-guest complex (the ratio in which the host and guest molecules combine) and the binding constant (a measure of the strength of the interaction) is fundamental to characterizing the system.
The stoichiometry of SβCD inclusion complexes is most commonly found to be 1:1, meaning one molecule of SβCD encapsulates one guest molecule. nih.gov However, other stoichiometries, such as 1:2 or 2:1, are also possible depending on the size and shape of the guest molecule and the experimental conditions. nih.gov
Several experimental techniques are employed to determine the stoichiometry and binding constants:
Phase Solubility Studies: This method involves measuring the increase in the solubility of a sparingly soluble guest molecule as a function of the SβCD concentration. The shape of the resulting phase solubility diagram can indicate the stoichiometry of the complex. nih.gov
Spectroscopic Methods: Techniques such as UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to changes in the microenvironment of the guest molecule upon inclusion. By monitoring these changes at varying SβCD concentrations, both the stoichiometry and binding constant can be determined. scispace.com Job's plot, a continuous variation method, is a common approach used with spectroscopic data to determine stoichiometry. scispace.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant, enthalpy, and entropy of complexation, as well as the stoichiometry. d-nb.info
Potentiometric Titration: This technique can be used to determine the binding constants of ionizable guest molecules by monitoring the change in pKa upon complexation. nih.gov
A study on the inclusion complex of albendazole with SβCD confirmed a 1:1 molar ratio through phase solubility diagrams. nih.gov
External Factors Influencing Complexation Dynamics
The formation and stability of SβCD inclusion complexes are not static but are influenced by the surrounding environment. Several external factors can significantly impact the complexation dynamics:
pH: The pH of the medium can have a profound effect on the complexation of ionizable guest molecules. The succinyl groups on SβCD are carboxylic acids and will be deprotonated (negatively charged) at pH values above their pKa. This can enhance the binding of cationic guest molecules through electrostatic interactions. Conversely, for acidic guest molecules, an increase in pH will lead to their ionization, which may decrease their affinity for the hydrophobic cavity. The stability of cyclodextrin complexes with ionizable drugs is generally highest when the drug is in its neutral form. sdu.dknih.gov
Temperature: Temperature affects the binding constant of the inclusion complex. The relationship between the binding constant and temperature is described by the van't Hoff equation. Generally, for exothermic complexation processes (negative ΔH), an increase in temperature will lead to a decrease in the binding constant, indicating a less stable complex. sdu.dk
Solvent Environment: The polarity of the solvent can influence the hydrophobic effect, which is a major driving force for complexation. In the presence of organic co-solvents, the solubility of the guest molecule in the bulk solution may increase, which can reduce the driving force for its inclusion into the SβCD cavity, thereby lowering the binding constant. nih.gov The co-solvent molecules can also compete with the guest for a place within the cyclodextrin cavity. nih.gov
Molecular Recognition Phenomena
The ability of this compound to selectively bind certain guest molecules over others is known as molecular recognition. This selectivity is a cornerstone of its utility in various applications, particularly in chiral separations. The chiral nature of the SβCD molecule, derived from its constituent D-glucopyranose units, allows it to form diastereomeric complexes with enantiomers, which have different stabilities. beilstein-journals.org
The chiral recognition capability of SβCD is attributed to the precise three-dimensional arrangement of its functional groups and the shape of its cavity. Subtle differences in the shape, size, and functional group presentation of enantiomers can lead to significant differences in their binding affinities with SβCD. For instance, SβCD has been successfully employed as a chiral selector in capillary electrophoresis for the separation of enantiomers of drugs like apremilast (B1683926). nih.gov In this case, SβCD exhibited chiral interactions that allowed for the discrimination between the two enantiomers. nih.gov
The degree of substitution of the succinyl groups on the β-cyclodextrin rim can also influence its molecular recognition capabilities. alfachemic.com Different degrees of substitution can alter the size and shape of the cavity entrance and introduce varying numbers of charged groups, thereby fine-tuning the selectivity for different guest molecules.
Self-Assembly Mechanisms of this compound Derivatives
In aqueous solutions, cyclodextrins and their derivatives, including SβCD, can undergo self-assembly to form supramolecular aggregates and nanoparticles. mdpi.comnih.gov This process is driven by a complex interplay of intermolecular forces, including hydrophobic interactions, hydrogen bonding, and, in the case of SβCD, electrostatic interactions.
The formation of these aggregates is often concentration-dependent. At low concentrations, SβCD typically exists as individual molecules. As the concentration increases, intermolecular interactions become more significant, leading to the formation of dimers and larger aggregates. The presence of guest molecules can also influence the self-assembly process. The formation of inclusion complexes can alter the surface properties of the SβCD molecules, either promoting or inhibiting aggregation.
The succinyl groups on SβCD play a crucial role in its self-assembly behavior. The electrostatic repulsion between the negatively charged carboxylate groups can counteract the forces driving aggregation, potentially leading to the formation of smaller, more stable nanoparticles compared to neutral cyclodextrin derivatives. The degree of succinylation can therefore be a key parameter in controlling the size and morphology of the resulting self-assembled structures. The self-assembly of cyclodextrin- and adamantyl-modified silica nanoparticles has been shown to form stable vesicle structures. nih.gov
The mechanisms of self-assembly can be complex and may involve a hierarchical process, starting with the formation of small primary aggregates that subsequently grow into larger structures. The final morphology of the self-assembled system can range from simple spherical nanoparticles to more complex structures like nanorods or vesicles.
Formation of Ordered Supramolecular Architectures
This compound (SBCD), by virtue of its unique structure combining a hydrophobic cavity with hydrophilic succinyl-functionalized rims, actively participates in the formation of complex and ordered supramolecular architectures. These architectures are primarily driven by non-covalent interactions, including host-guest complexation, hydrogen bonding, and electrostatic interactions facilitated by the carboxyl groups of the succinyl moieties.
The primary mechanism for forming these architectures is through host-guest interactions, where the cyclodextrin cavity encapsulates a guest molecule. When SBCD is incorporated into polymer chains, either as a pendant group or as part of the main chain, these host-guest interactions can lead to the self-assembly of highly ordered structures like hydrogels and nanoassemblies. nih.gov For instance, self-assembling hydrogels have been fabricated using multi-arm polyethylene (B3416737) glycol (PEG) where SBCD serves as a linker to a guest molecule like cholesterol. nih.gov The inclusion of the guest molecule into the SBCD cavity acts as a reversible physical cross-link, leading to the formation of a three-dimensional polymer network characteristic of a hydrogel.
The formation of these ordered structures is a dynamic and often reversible process, influenced by various external stimuli such as temperature, pH, and the presence of competitive guest molecules. This responsiveness is a key feature of supramolecular systems built from this compound.
| Architectural Feature | Driving Force / Mechanism | Influencing Factors | Resulting Structure |
| Self-Assembly | Host-guest inclusion complexation between SBCD cavity and guest molecules on polymer backbones. | Polymer concentration, SBCD/guest stoichiometry, temperature, pH. | Hydrogels, Nanoassemblies. |
| pH-Responsiveness | Ionization of the carboxylic acid groups on the succinyl moieties. | pH of the aqueous medium. | Altered swelling, dissociation, or morphology of the assembly. |
| Reversible Cross-linking | Dynamic nature of non-covalent host-guest interactions. | Temperature, presence of competitive guests. | Thermally reversible gels, stimulus-responsive materials. |
Analysis of Aggregation Behavior
The aggregation of this compound in aqueous solution is a critical parameter influencing its efficacy and application, particularly in its role as a solubilizing agent. Aggregation refers to the self-association of cyclodextrin molecules to form larger clusters or nanoparticles. nih.gov While native beta-cyclodextrin (B164692) is known for its tendency to aggregate due to intermolecular hydrogen bonding, which contributes to its relatively low water solubility, chemical modification with succinyl groups significantly alters this behavior. The introduction of ionizable succinyl groups enhances aqueous solubility and generally reduces the propensity for aggregation due to increased hydrophilicity and electrostatic repulsion between the negatively charged molecules at neutral or basic pH. researchgate.net
The analysis of this aggregation behavior is typically conducted using a suite of advanced analytical techniques designed to detect and quantify the formation of nanoscale and microscale particles in solution. cyclodextrinnews.com
Dynamic Light Scattering (DLS): This is a primary technique used to determine the size distribution of particles in a solution. nih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov From these fluctuations, the hydrodynamic diameter of the particles can be calculated. In the context of SBCD, DLS can be used to distinguish between individual solvated molecules (monomers) and larger self-assembled aggregates. nih.gov By measuring particle size across a range of SBCD concentrations, a critical aggregation concentration (cac) can be determined, which is the concentration at which aggregation begins to occur. nih.govresearchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying aggregation at the molecular level. springernature.com Changes in the chemical shifts, diffusion coefficients, or relaxation times of the cyclodextrin's protons upon increasing concentration can indicate the onset of aggregation. nih.govnih.gov Techniques such as Diffusion Ordered Spectroscopy (DOSY) are particularly useful as they can separate NMR signals from species with different diffusion coefficients, allowing for the simultaneous observation of monomers and aggregates. springernature.com
Other Techniques: While DLS and NMR are principal methods, other techniques can provide complementary information.
Phase Solubility Studies: These experiments, which measure the solubility of a poorly soluble guest compound as a function of cyclodextrin concentration, can reveal changes in the stoichiometry of the inclusion complex that may be indicative of aggregation. nih.gov
Transmission Electron Microscopy (TEM): TEM can provide direct visual evidence of aggregates and information on their morphology, although sample preparation can sometimes introduce artifacts. nih.gov
Research indicates that the degree of substitution (the average number of succinyl groups per cyclodextrin molecule) can influence the aggregation behavior. nih.gov A higher degree of substitution typically leads to greater solubility and a higher critical aggregation concentration.
| Analytical Technique | Principle of Measurement | Information Obtained | Key Findings for Modified Cyclodextrins |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light from particles undergoing Brownian motion. nih.gov | Hydrodynamic diameter, particle size distribution, critical aggregation concentration (cac). nih.govresearchgate.net | Substitution with groups like succinyl reduces the tendency to aggregate compared to native β-CD. |
| NMR Spectroscopy (e.g., DOSY) | Measures changes in chemical environment and diffusion coefficients of molecules. springernature.com | Monomer vs. aggregate populations, structural changes upon aggregation, cac. nih.gov | Confirms the formation of stable inclusion complexes and provides insight into molecular interactions driving aggregation. nih.gov |
| Phase Solubility Diagrams | Determines guest solubility as a function of host (SBCD) concentration. | Stoichiometry of host-guest complexes, can indicate aggregation-induced changes. nih.gov | The formation of higher-order complexes can suggest self-assembly of the host molecules. |
| Transmission Electron Microscopy (TEM) | Direct imaging of nanoscale structures. | Aggregate size, shape, and morphology. nih.gov | Provides visual confirmation of the presence and nature of aggregates. |
Advanced Characterization Techniques for Succinyl Beta Cyclodextrin Systems
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the molecular structure and interactions within succinyl-beta-cyclodextrin systems. These methods provide insights into the formation of inclusion complexes and the nature of the host-guest relationship at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying this compound systems in both solution and solid states. nih.govscienceasia.org It provides detailed information on the formation of inclusion complexes, the geometry of the host-guest interaction, and structural changes occurring upon complexation. nih.govnih.gov
1D NMR: One-dimensional NMR, particularly ¹H NMR, is the primary method to confirm the inclusion of a guest molecule within the this compound cavity. The protons located on the inner surface of the cyclodextrin (B1172386) cavity (H-3 and H-5) are sensitive to changes in their magnetic environment. researchgate.netmdpi.com When a guest molecule is encapsulated, these protons typically experience shielding effects from the guest, leading to a characteristic upfield shift in their chemical resonance signals. mdpi.com The magnitude of this chemical shift change (Δδ) can be used to infer the strength and stability of the complex. scienceasia.org
2D NMR: Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations between protons of the host and guest molecules. The presence of cross-peaks between the inner protons (H-3, H-5) of this compound and the protons of the guest molecule is definitive proof of inclusion complex formation. researchgate.net These experiments offer valuable information on the specific part of the guest molecule that is inserted into the cavity and its orientation.
Solid-State NMR: Solid-state NMR (ssNMR) is indispensable for characterizing this compound systems in their solid form, which is often the final formulation. nih.gov Techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful. A study on the inclusion complex of albendazole with this compound demonstrated that ¹³C and ¹⁵N ssNMR could identify strong structural changes upon complexation. nih.gov The spectral differences between the pure drug and the complexed form confirmed the presence of stable, amorphous species in the solid state, with the nature of these species being influenced by the degree of succinylation of the cyclodextrin. nih.gov
Table 1: Application of NMR Techniques for this compound Systems
| NMR Technique | Information Obtained | Key Observations |
|---|---|---|
| ¹H NMR (1D) | Confirmation of complex formation; Stability constant calculation. | Upfield chemical shifts of inner cavity protons (H-3, H-5) of the cyclodextrin upon guest inclusion. mdpi.comresearchgate.net |
| ²D ROESY | Spatial proximity of host and guest; Geometry of inclusion. | Cross-peaks observed between cyclodextrin's inner protons and protons of the guest molecule. researchgate.net |
| ¹³C, ¹⁵N ssNMR | Solid-state structure; Phase analysis (crystalline vs. amorphous); Molecular dynamics. | Changes in chemical shifts and line broadening, indicating altered molecular packing and interactions in the solid state. nih.govnih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to verify the formation of inclusion complexes by identifying changes in the vibrational modes of the host and guest molecules. uitm.edu.my The FTIR spectrum of native beta-cyclodextrin (B164692) is characterized by several key absorption bands. researchgate.netresearchgate.net
The introduction of succinyl groups onto the beta-cyclodextrin rim introduces new, characteristic absorption bands. Most notably, a strong stretching vibration band for the carbonyl group (C=O) of the ester and carboxylic acid appears in the region of 1700–1740 cm⁻¹.
When an inclusion complex is formed, the spectrum of the complex is not a simple superposition of the host and guest spectra. Changes such as the shifting of characteristic bands, alterations in band intensity, or the disappearance of certain peaks of the guest molecule are indicative of its encapsulation within the cyclodextrin cavity. uitm.edu.my These spectral changes arise from the restriction of vibrational modes of the guest upon inclusion and interactions with the host.
Table 2: Characteristic FTIR Absorption Bands for this compound Systems
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |
|---|---|---|
| ~3300–3400 (broad) | O-H stretching | Characteristic of the hydroxyl groups on the cyclodextrin rim. researchgate.netresearchgate.net |
| ~2925 | C-H stretching | Aliphatic C-H bonds of the glucopyranose units. researchgate.net |
| ~1720–1740 | C=O stretching | Indicates the presence of the succinyl groups (ester and carboxylic acid). |
| ~1150 | C-O-C stretching | Asymmetric stretching of the glycosidic bridges. |
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS)
Mass spectrometry (MS) is a crucial tool for the molecular weight determination of this compound and for analyzing the stoichiometry of its non-covalent inclusion complexes. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they can ionize the non-volatile and thermally labile cyclodextrin molecules without significant fragmentation. nih.govchalcogen.ro
Molecular Weight and Degree of Substitution (DS): ESI-MS and MALDI-Time of Flight (TOF) MS can accurately determine the molecular weight of the this compound derivative. Since the succinylation reaction often produces a mixture of molecules with varying numbers of succinyl groups, mass spectrometry reveals the distribution of the degree of substitution (DS). The mass spectrum will show a series of peaks, each corresponding to the beta-cyclodextrin core with a different number of attached succinyl moieties.
Inclusion Complex Analysis: ESI-MS is particularly well-suited for studying host-guest complexes in the gas phase. dshs-koeln.de The technique can detect the intact, non-covalent complex, typically as an adduct with a cation like sodium ([M+Na]⁺) or lithium ([M+Li]⁺). dshs-koeln.de The mass spectrum of a solution containing this compound and a guest molecule will show peaks corresponding to the free host, the free guest, and, importantly, the host-guest complex. This allows for the direct determination of the complex's stoichiometry (e.g., 1:1, 1:2, or 2:1). nih.gov
Table 3: Mass Calculation for this compound
| Component | Molecular Weight ( g/mol ) |
|---|---|
| Beta-cyclodextrin (β-CD) | ~1135.0 |
| Succinyl group (C₄H₄O₃) moiety | ~100.1 (added via esterification) |
| Formula for S-β-CD | 1135.0 + (DS × 100.1) |
| Example: S-β-CD with DS=3 | 1135.0 + (3 × 100.1) = 1435.3 |
| Example: S-β-CD with DS=4 | 1135.0 + (4 × 100.1) = 1535.4 |
(Note: DS = Degree of Substitution)
Thermal Analysis
Thermal analysis techniques are employed to investigate the physical and chemical changes that occur in this compound systems upon heating. They provide critical information on the thermal stability of the cyclodextrin and its complexes, and further confirm the formation of inclusion compounds.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study the solid-state interactions between cyclodextrins and guest molecules. nih.gov
The DSC thermogram of native beta-cyclodextrin typically shows a broad endothermic peak at temperatures below 100°C, which corresponds to the release of water molecules from the cavity. researchgate.net This is followed by melting and decomposition at much higher temperatures. nih.gov this compound, being an amorphous derivative, does not show a sharp melting peak but rather a glass transition followed by decomposition.
The formation of an inclusion complex is strongly indicated by changes in the DSC thermogram. researchgate.net Often, the characteristic endothermic peak corresponding to the melting of the crystalline guest molecule disappears or is shifted to a different temperature in the thermogram of the complex. rjptonline.orgresearchgate.net This indicates that the guest molecule is no longer present as a separate crystalline phase but is molecularly dispersed within the cyclodextrin, providing strong evidence of true inclusion. nih.govresearchgate.net
Table 4: Typical Thermal Events in DSC Analysis of Cyclodextrin Systems
| Temperature Range (°C) | Thermal Event | Interpretation |
|---|---|---|
| 50 - 120 | Broad Endotherm | Dehydration (loss of water) from the cyclodextrin cavity and surface. researchgate.net |
| Varies (Guest-dependent) | Sharp Endotherm | Melting of the free, uncomplexed crystalline guest molecule. nih.gov |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for evaluating the thermal stability of this compound and its inclusion complexes.
A typical TGA curve for a cyclodextrin shows two main weight loss stages. researchgate.netresearchgate.net
Initial Weight Loss: An initial drop in mass at a lower temperature range (e.g., 30–110°C) is attributed to the loss of loosely and tightly bound water molecules from the cyclodextrin. researchgate.net
Decomposition: A significant weight loss occurs at a higher temperature (typically >250°C), which corresponds to the thermal degradation of the cyclodextrin macrocycle itself. researchgate.net
TGA is particularly useful for demonstrating the enhanced thermal stability of a volatile guest molecule upon complexation. Free guest molecules often evaporate or decompose at relatively low temperatures. However, once included in the this compound cavity, the guest is protected, and its decomposition is delayed to a higher temperature, often coinciding with the decomposition of the cyclodextrin host. This shift in the decomposition temperature of the guest is a clear indicator of successful inclusion.
Table 5: Representative TGA Weight Loss Stages for Cyclodextrin Systems
| Temperature Range (°C) | Process | Typical Weight Loss (%) |
|---|---|---|
| 30 - 110 | Water Evaporation | 5 - 15% |
Microscopic and Morphological Characterization
Microscopic techniques are essential for visualizing the surface topography, shape, and size of this compound particles and their complexes. These methods provide direct evidence of physical changes that occur upon chemical modification or formation of an inclusion complex.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology and particle shape of solid materials at high magnification. For this compound, SEM is particularly useful for comparing the morphology of the parent β-cyclodextrin with the succinylated derivative and its inclusion complexes.
Native β-cyclodextrin typically appears as amorphous, irregular crystals. mdpi.com The process of succinylation and the subsequent formation of inclusion complexes can lead to significant changes in the particle morphology. For instance, studies on inclusion complexes of modified cyclodextrins often show that the original crystalline structure of the components is lost, and a new solid phase with a different morphology is formed. onlinepharmacytech.info In the case of complexes, the distinct crystalline shapes of the individual components are often replaced by smaller, more homogeneous particles, indicating the formation of a new complexed entity. mdpi.com For example, the formation of inclusion complexes with essential oils resulted in particles that were structurally distinct from the original β-cyclodextrin, with a reduction in particle size from up to 50 μm for the raw material to around 5 μm for the complex. mdpi.com This alteration in surface characteristics is a strong indicator of successful inclusion complex formation. onlinepharmacytech.info
| Sample | Observed Morphology | Significance |
| β-cyclodextrin (native) | Amorphous, irregular crystals of varying sizes (up to 50 μm) mdpi.com | Provides a baseline for comparison. |
| Succinyl-β-cyclodextrin | Typically a white to off-white powder. cyclodextrin-shop.comsigmaaldrich.com Expected to have a different morphology than native β-CD due to the chemical modification. | Changes from the native form indicate successful chemical derivatization. |
| SBCD Inclusion Complex | Often appears as smaller, more uniform particles (e.g., lamellate morphology around 5 μm) with loss of the original crystalline structure. mdpi.com | Indicates the formation of a new solid phase, providing evidence of successful guest encapsulation. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, size, and aggregation of materials at the nanoscale. While SEM provides surface information, TEM provides a two-dimensional projection of the sample's internal structure. In the context of this compound, TEM is particularly valuable for visualizing nano-aggregates or nanoparticle systems formulated with the derivative. Studies on other cyclodextrins have shown that they can form aggregates in solution, and TEM can be used to determine the size and shape of these structures. researchgate.net For this compound systems, TEM could be employed to characterize the morphology of self-assembled nanostructures or to confirm the size and uniformity of nanoparticles where SBCD is used as a carrier or stabilizer.
Separation and Chromatographic Techniques
Chromatographic and electrophoretic methods are indispensable for determining the purity, molecular weight distribution, and enantioselective properties of this compound.
High-Performance Size Exclusion Chromatography (HPSEC)
High-Performance Size Exclusion Chromatography (HPSEC), also known as gel filtration chromatography, is a technique that separates molecules based on their hydrodynamic volume or size in solution. coriolis-pharma.com It is widely used for determining the molecular weight and molecular weight distribution of polymers. benthamscience.comnih.gov For this compound, HPSEC is a valuable tool for quality control, allowing for the characterization of its average degree of substitution and the detection of residual unreacted β-cyclodextrin or other impurities. coriolis-pharma.com
The technique involves injecting the sample into a column packed with porous beads. coriolis-pharma.com Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores, increasing their retention time. coriolis-pharma.com By calibrating the column with standards of known molecular weight, the molecular weight of the this compound can be determined. The average degree of substitution for commercial this compound is approximately 3.5, which corresponds to a molecular weight of around 1485 g/mol .
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This compound, being an anionic derivative, has found extensive use as a chiral selector in CE for the enantiomeric separation of neutral and basic compounds.
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte containing this compound. The negatively charged succinyl groups allow SBCD to act as a carrier in the electric field, while its chiral cavity enables differential interactions with the enantiomers of an analyte. This leads to different migration times and, consequently, separation. The degree of substitution (DS) of the succinyl groups can influence the separation efficiency. nih.gov
Numerous studies have demonstrated the successful use of SBCD for chiral separations. For example, it has been used to resolve the enantiomers of the antipsoriatic agent apremilast (B1683926) and the flavonoid catechin. semanticscholar.orgnih.gov The separation is highly dependent on experimental parameters such as the concentration of SBCD, the pH of the buffer, and the applied voltage.
| Analyte | SBCD Concentration | Buffer System | pH | Resolution (Rs) | Reference |
| Apremilast | 20 mM | 50 mM Phosphate | 7.0 | 1.45 | nih.gov |
| Apremilast | 30 mM | 50 mM Phosphate | 7.0 | 1.73 | nih.gov |
| (+/-)-Catechin | 5 mM (mono-Suc-β-CD) | 100 mM Borate | 9.8 | Baseline Separation | nih.gov |
Solution-Based Characterization Methods
Understanding the behavior of this compound in solution, particularly its ability to form inclusion complexes, is critical. Solution-based methods provide insights into the stoichiometry, stability, and thermodynamics of these host-guest interactions.
One of the most common techniques is the phase solubility study. This method involves preparing saturated solutions of a poorly soluble guest molecule in the presence of increasing concentrations of this compound. An increase in the guest's solubility as a function of SBCD concentration indicates complex formation. The resulting phase solubility diagram can be used to determine the stoichiometry of the complex (e.g., 1:1, 1:2) and its stability constant (Ks). For instance, phase solubility diagrams showed that this compound derivatives with different degrees of substitution (DS 1.3 and 2.9) both formed 1:1 molar ratio complexes with albendazole. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying inclusion complexes in solution. mdpi.com Upon encapsulation of a guest molecule within the hydrophobic cavity of the this compound, changes in the chemical shifts of the protons of both the host and guest molecules can be observed. The protons located on the interior of the cyclodextrin cavity (H-3 and H-5) typically show the most significant shifts, providing direct evidence of inclusion. onlinepharmacytech.info NMR studies have confirmed the encapsulation of the aromatic moiety of albendazole within the cavity of this compound in aqueous solution. nih.gov
Phase Solubility Studies
Phase solubility studies are a fundamental method for investigating the interaction between a host molecule, such as this compound, and a poorly soluble guest molecule (drug). The technique, pioneered by Higuchi and Connors, provides critical insights into the stoichiometry of the inclusion complex and its apparent stability constant (Kc), which quantifies the binding affinity between the host and guest. semanticscholar.orgfarmaciajournal.com
The experimental procedure involves preparing a series of aqueous solutions with increasing concentrations of the cyclodextrin. An excess amount of the guest molecule is added to each solution. The suspensions are then agitated at a constant temperature until equilibrium is reached, after which the solutions are filtered, and the concentration of the dissolved guest molecule is determined.
The resulting data are plotted as a phase solubility diagram, with the total concentration of the dissolved guest molecule on the y-axis versus the concentration of the cyclodextrin on the x-axis. scispace.com The shape of this diagram reveals the nature of the complex formed. researchgate.netresearchgate.net
A-type diagrams show a linear increase in guest solubility with increasing cyclodextrin concentration, indicating the formation of a soluble complex. mdpi.com This type is common for water-soluble cyclodextrin derivatives. researchgate.net Subtypes include AL (linear), AP (positive deviation, suggesting higher-order complexes), and AN (negative deviation). researchgate.netmdpi.com
B-type diagrams suggest the formation of a complex with limited or poor solubility in the aqueous medium. mdpi.com These diagrams are characterized by an initial rise in solubility followed by a plateau (BS type) or a decrease in solubility (BI type) as the insoluble complex precipitates out of the solution. researchgate.netresearchgate.net
For a 1:1 stoichiometric complex exhibiting an AL-type diagram, the stability constant (K1:1) can be calculated from the slope of the linear plot and the intrinsic solubility of the guest molecule (S0) using the following Higuchi and Connors equation farmaciajournal.com:
K1:1 = slope / (S0 * (1 - slope))
The slope of the diagram indicates the complexation efficiency; a slope less than one signifies the formation of a 1:1 complex. farmaciajournal.com This analysis is essential for determining the precise amount of this compound needed to solubilize a specific quantity of a guest molecule. mdpi.com
Table 1: Example of Phase Solubility Data for a Guest Molecule with a Modified β-Cyclodextrin
| Concentration of Modified β-CD (mM) | Solubility of Guest Molecule (mM) | Diagram Type | Calculated Stability Constant (K1:1) (M-1) |
|---|---|---|---|
| 0 | 0.05 | AL | 250 |
| 2 | 0.08 | ||
| 4 | 0.11 | ||
| 6 | 0.14 | ||
| 8 | 0.17 | ||
| 10 | 0.20 |
Note: This table presents illustrative data based on typical AL-type phase solubility diagrams for cyclodextrin complexes, as specific studies detailing these values for this compound were not available.
Zeta Potential Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal system. nih.gov For this compound systems, which often exist as nanoparticle complexes or aggregates in aqueous media, zeta potential analysis is critical for predicting their long-term stability. researchgate.net
This compound is an anionic cyclodextrin derivative, meaning it carries a negative charge due to the carboxyl groups of the succinyl moieties. nih.gov When it forms an inclusion complex with a guest molecule, this negative charge is typically imparted to the surface of the resulting nanoparticle or complex. nih.gov This surface charge creates a repulsive force between particles, preventing them from aggregating and settling, a phenomenon known as flocculation or coagulation. dovepress.com
Generally, a system is considered stable if the absolute zeta potential value is around or greater than 30 mV (either +30 mV or -30 mV). nih.govresearchgate.net Values close to zero suggest a higher tendency for particle aggregation. The negative zeta potential values observed in this compound complexes confirm the presence of the anionic derivative on the surface and indicate good physical stability of the dispersion. nih.govresearchgate.net
The measurement is performed using an instrument that applies an electric field across the dispersion. The velocity of the charged particles moving towards the oppositely charged electrode is measured, and this velocity is then used to calculate the zeta potential.
Table 2: Zeta Potential Values for Formulations Containing β-Cyclodextrin Derivatives
| Formulation ID | Guest Molecule | Cyclodextrin Derivative | Zeta Potential (mV) | Indicated Stability |
|---|---|---|---|---|
| F1 | Geraniol | β-Cyclodextrin | -21.1 ± 0.5 | Moderate |
| F2 | Cedar Essential Oil | β-Cyclodextrin | -17.5 to -37.0 | Moderate to High |
| F3 | Rosuvastatin | β-Cyclodextrin | -37.0 | High |
| F4 | Curcumin | β-Cyclodextrin | -22.9 ± 1.1 | Moderate |
Note: This table presents data from studies using the parent β-cyclodextrin to illustrate the typical range and interpretation of zeta potential values in cyclodextrin systems. nih.govresearchgate.netdovepress.comresearchgate.net The presence of the anionic succinyl group on this compound would be expected to result in consistently high negative values.
Theoretical and Computational Investigations of Succinyl Beta Cyclodextrin
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netnih.gov For cyclodextrin (B1172386) systems, MD simulations provide critical information on their structural and dynamic properties, which is often unobtainable by other means. nih.gov These simulations are ideal for investigating the flexibility of the cyclodextrin structure and the dynamic process of host-guest complex formation. nih.gov
Key findings from MD simulations include:
Substituent Orientation : The succinyl groups on SBE-β-CD tend to be flexible and point away from the cavity entrance, extending into the solvent. frontiersin.org This orientation prevents the blockage of the cyclodextrin rim, which is a crucial factor for guest molecule entry. frontiersin.org
Cavity Integrity : Unlike some other modifications that can cause the glucose units of the cyclodextrin to flip and distort the cavity, the succinyl groups help maintain the structural integrity of the hydrophobic cavity. frontiersin.org
| Parameter | Observation in SBE-β-CD Simulations | Implication |
|---|---|---|
| Succinyl Group Position | Oriented toward the exterior of the cavity, extending into the solvent. frontiersin.org | Maintains an open cavity, facilitating guest molecule entry. frontiersin.org |
| Glucose Unit Flipping | Minimal flipping of glucose units observed. frontiersin.org | Preserves the canonical truncated cone shape and cavity structure. frontiersin.org |
| Guest Entry Pathway | Guest can enter from the wide rim of the cyclodextrin. frontiersin.org | The succinyl groups do not sterically hinder the inclusion process. frontiersin.org |
Quantum Chemical (QC) Calculations
Quantum Chemical (QC) calculations offer a higher level of theory to investigate molecular systems, providing detailed information on electronic structure and energetics. nih.govmdpi.com While computationally more demanding than MD simulations, QC methods are essential for accurately describing intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are critical for the stability of host-guest complexes. nih.gov The application of QC methods to cyclodextrin complexes has been steadily increasing, allowing for the determination of stable conformations and the prediction of thermodynamic properties. nih.govmdpi.com
Density Functional Theory (DFT) is a widely used QC method that balances computational cost and accuracy, making it suitable for systems the size of cyclodextrin complexes. mdpi.commdpi.com DFT is used to determine optimized geometries, electronic properties, and interaction energies. mdpi.comsemanticscholar.orgnih.gov
Specific applications of DFT in studying cyclodextrin derivatives include:
Geometry Optimization : DFT calculations are used to find the lowest energy (most stable) three-dimensional structure of SBE-β-CD and its inclusion complexes. mdpi.comsemanticscholar.org
Electronic Property Analysis : Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic behavior and reactivity of the molecule. mdpi.com Analysis of electron charge density can reveal charge transfer processes between the host and guest upon complexation. mdpi.com
Interaction Analysis : The Quantum Theory of Atoms In Molecules (QTAIM) can be applied to DFT-optimized structures to analyze weak noncovalent interactions, providing a deeper understanding of the forces stabilizing the complex. mdpi.com
| DFT Functional/Method | Basis Set | Primary Application in Cyclodextrin Studies |
|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization and determination of formation enthalpies. semanticscholar.org |
| M06-2X | 6-31G(d,p) | Accurate calculation of noncovalent interactions and geometries. semanticscholar.orgmdpi.com |
| BLYP-D4 | - | Calculation of complexation energies with dispersion correction. mdpi.com |
| QTAIM | - | Analysis of non-covalent interactions in DFT-optimized geometries. mdpi.com |
Post-Hartree-Fock methods are a class of high-accuracy QC techniques developed to improve upon the Hartree-Fock (HF) method by more explicitly including electron correlation. wikipedia.orgststephens.net.in The HF method provides a foundational approximation but neglects the detailed correlation in electron movement. ststephens.net.inwikipedia.org Post-HF methods, such as Møller–Plesset (MP) perturbation theory and Coupled Cluster (CC) theory, provide more accurate results, albeit at a significantly higher computational cost. wikipedia.org
For cyclodextrin systems, where weak noncovalent interactions are paramount, these higher-level methods are valuable. Second-order Møller–Plesset perturbation theory (MP2) is one such method that has been applied to the study of cyclodextrin host-guest complexes to obtain more reliable energy calculations and a better description of dispersion forces. nih.govmdpi.com The high computational demand of these methods often limits their application to smaller, representative fragments of the full system or for benchmarking results from less expensive methods like DFT. mdpi.com
Prediction and Elucidation of Binding Energies and Interaction Mechanisms
A primary goal of computational studies on SBE-β-CD is to predict the stability of its host-guest complexes and understand the underlying interaction mechanisms. The binding free energy (ΔG_bind) is a key thermodynamic parameter that quantifies the affinity between a host and a guest molecule. A more negative value indicates a more stable complex. mdpi.com
Computational techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are frequently used with MD simulation trajectories to estimate binding energies. researchgate.net This approach calculates the binding energy by considering various energetic components.
The formation and stability of SBE-β-CD complexes are governed by a combination of noncovalent interactions:
Van der Waals Interactions : These are the primary driving force for binding, arising from interactions between the hydrophobic guest molecule and the nonpolar interior of the cyclodextrin cavity. mdpi.comnih.gov
Electrostatic Interactions : This component includes Coulombic interactions and hydrogen bonds. nih.gov While the cavity is hydrophobic, the rims of the cyclodextrin are lined with hydroxyl groups, and the succinyl substituents add carboxyl groups, all of which can form hydrogen bonds with suitable guest molecules. mdpi.com
Hydrophobic Interactions : The inclusion of a nonpolar guest molecule into the cyclodextrin cavity from an aqueous solution is entropically favorable due to the release of ordered water molecules from the cavity. researchgate.netmdpi.com
| Energy Component | Description | Typical Contribution to Binding |
|---|---|---|
| ΔE_vdw (Van der Waals) | Energy from London dispersion forces and steric interactions. nih.gov | Highly favorable (large negative value). researchgate.netnih.gov |
| ΔE_ele (Electrostatic) | Energy from Coulombic interactions and hydrogen bonds. nih.gov | Favorable (negative value). researchgate.netnih.gov |
| ΔG_solv (Solvation Energy) | Energy change from desolvation of guest and cavity; sum of polar and nonpolar parts. | Often unfavorable (positive value), opposing binding. researchgate.net |
| ΔG_bind (Total Binding Free Energy) | The net energy change upon complex formation (ΔE_vdw + ΔE_ele + ΔG_solv). | Favorable (negative value) for stable complexes. mdpi.comresearchgate.net |
Conformational Analysis of Succinyl-beta-cyclodextrin and its Host-Guest Complexes
Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. The β-cyclodextrin macrocycle is not rigid; it possesses considerable flexibility, which is crucial for its ability to adapt to and bind guest molecules of various shapes and sizes. researchgate.net The introduction of succinyl substituents further influences the conformational landscape of the molecule.
Computational methods are used to explore this landscape:
MD simulations can track the conformational changes of SBE-β-CD over time, revealing the flexibility of the macrocycle and the succinyl chains. rsc.org Studies on β-CD derivatives show that the molecule can exhibit large structural fluctuations, especially in polar solvents like water, due to the competition between intramolecular and solvent-CD hydrogen bonds. rsc.org
QC calculations , particularly DFT, are used to determine the relative energies of different stable conformers. researchgate.net By optimizing various starting geometries, researchers can identify the most energetically favorable conformations of both the free SBE-β-CD and its host-guest complexes. researchgate.net
For SBE-β-CD, a key conformational feature is the disposition of the succinyl side chains. As revealed by MD simulations, these chains preferentially extend away from the cavity, which preserves the host's ability to encapsulate guest molecules. frontiersin.org Upon forming a host-guest complex, the SBE-β-CD molecule may undergo a slight conformational adjustment to optimize its interaction with the guest, a phenomenon known as "induced fit." The distortion of the cyclodextrin ring is often related to the van der Waals volume of the guest molecule. nih.gov
Research Applications of Succinyl Beta Cyclodextrin in Advanced Materials Science
Biomaterial Design and Fabrication
The unique host-guest chemistry and biocompatibility of succinyl-beta-cyclodextrin have positioned it as a key component in the development of advanced biomaterials. Its ability to form inclusion complexes with a wide range of molecules, coupled with the reactive potential of its succinyl groups, allows for the creation of functional scaffolds, gels, and particulate systems with tailored properties for biomedical applications.
Development of Electrospun Nanofibrous Scaffolds
Electrospinning is a widely used technique for producing nanofibrous scaffolds that mimic the extracellular matrix, making them ideal for tissue engineering applications. However, incorporating hydrophobic therapeutic agents into hydrophilic polymer scaffolds can be challenging. This compound has been utilized to overcome this limitation by functionalizing the surface of electrospun nanofibers.
In one study, chitosan (B1678972) electrospun nanofibers were surface-modified with this compound under mild conditions. acs.org The carboxyl groups of this compound reacted with the amine groups on the surface of the chitosan nanofibers, creating a stable linkage. acs.org This surface modification was found to slightly increase the hydrophobicity of the nanofibers. acs.org The key advantage of this approach is the ability of the grafted this compound cavities to act as hosts for hydrophobic drug molecules. Research demonstrated the stable and sustained release of dexamethasone, a hydrophobic drug, from these modified scaffolds. acs.org This highlights the potential of this compound-functionalized electrospun scaffolds as effective delivery vehicles for hydrophobic drugs in tissue engineering. acs.org
| Property | Observation | Reference |
|---|---|---|
| Modification Method | Surface grafting of this compound onto chitosan electrospun nanofibers via succinimide-ester bonding. | acs.org |
| Effect on Hydrophobicity | Slight increase in hydrophobicity compared to pristine chitosan nanofibers. | acs.org |
| Drug Loading Capability | Enhanced loading of hydrophobic drugs, such as dexamethasone. | acs.org |
| Drug Release Profile | Stable and sustained release of the loaded hydrophobic drug. | acs.org |
Engineering of Hydrogels and Nanogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including drug delivery and tissue engineering. This compound has been instrumental in the development of advanced hydrogel and nanogel systems.
Injectable hydrogels that can form in situ offer a minimally invasive approach for localized therapeutic delivery. rsc.org this compound has been used to create cyclodextrin (B1172386) nanoparticles (CDNPs) that can be incorporated into injectable hydrogels. rsc.org These CDNPs, formed by crosslinking this compound, serve as drug reservoirs within the hydrogel matrix, allowing for the sustained release of encapsulated therapeutics. rsc.org
Furthermore, the succinyl groups on beta-cyclodextrin (B164692) can act as linkers in the formation of self-assembling hydrogels. For instance, star-shaped polyethylene (B3416737) glycol (PEG) modified with either beta-cyclodextrin or cholesterol via a hydrolytically cleavable succinyl linker can form hydrogels based on host-guest interactions. nih.gov The properties of these hydrogels, such as their thermal reversibility and degradation, can be finely tuned. nih.gov
Formulation of Supramolecular Nanoparticles
Supramolecular nanoparticles, formed through non-covalent interactions, are of great interest for drug delivery due to their dynamic nature and potential for stimuli-responsive behavior. This compound is a key component in the fabrication of such nanoparticles.
Cyclodextrin nanoparticles (CDNPs) can be synthesized directly from this compound, often with a crosslinker like L-lysine. rsc.org These nanoparticles possess a high density of cyclodextrin cavities, leading to a high drug loading capacity for hydrophobic guest molecules. rsc.org The introduction of succinyl groups enhances the water solubility and biocompatibility of the parent cyclodextrin, making the resulting nanoparticles suitable for biomedical applications. alfachemic.com These nanoparticles can be designed for targeted drug delivery and controlled release. rsc.orgalfachemic.com The amphiphilic nature imparted by the succinyl groups can also facilitate improved membrane permeability. alfachemic.com
Membrane Science and Engineering
The ability of this compound to selectively bind with specific molecules makes it an excellent candidate for the development of advanced functional membranes for separation processes.
Functionalized Membranes for Selective Separation Processes
There is a significant need for efficient and selective methods for the separation and recovery of valuable or hazardous materials. This compound has been successfully incorporated into membranes to achieve high selectivity for specific ions.
| Parameter | Value/Observation | Reference |
|---|---|---|
| Target Ion | Uranium (VI) | rsc.org |
| Maximum Adsorption Capacity (Langmuir model) | 378.8 mg g⁻¹ | rsc.org |
| Dynamic Adsorption Capacity | 500.0 mg g⁻¹ (under 1 bar pressure within 20 min) | rsc.org |
| Regeneration and Reusability | 90% U(VI) recovery after ten adsorption-desorption cycles. | rsc.org |
| Selectivity | High selectivity for U(VI) in the presence of competing metal ions. | rsc.org |
Supramolecular Catalysis
The well-defined hydrophobic cavity of this compound allows it to act as a microreactor, encapsulating guest molecules and influencing their reactivity. This principle is the basis for its application in supramolecular catalysis.
While native cyclodextrins have been explored as catalysts in various organic reactions, the functionalization with succinyl groups offers additional advantages. mdpi.com The introduction of carboxylate functionalities can lead to electrostatic interactions that further stabilize transition states or orient reactants in a favorable manner for catalysis. alfachemic.com
In the field of biotechnology, succinyl cyclodextrins are used to modulate enzyme-catalyzed reactions. alfachemic.com By forming inclusion complexes with substrates or inhibitors, they can influence the kinetics and selectivity of enzymatic processes. This can be considered a form of biocatalysis where the this compound acts as a supramolecular effector.
Furthermore, succinyl-beta-cyclodextrins have demonstrated superior performance in chiral separations, for example, in capillary electrophoresis. alfachemic.comnih.gov This ability to discriminate between enantiomers is based on the formation of diastereomeric host-guest complexes with different stabilities. The higher number of hydrogen bonding and electrostatic interactions provided by the succinyl groups contributes to this enhanced chiral recognition. alfachemic.com This principle of selective molecular recognition is fundamental to the development of enantioselective supramolecular catalysts.
Catalytic Activity in Organic Transformations
Research has demonstrated the role of this compound as a supramolecular organic acid catalyst in multicomponent reactions. A notable example is its use in the Groebke–Blackburn–Bienaymé (GBB) reaction, a [4+1] cycloaddition process, to synthesize therapeutically relevant nitrogen-fused heterocycles like indazolo[3′,2′:2,3]imidazo[1,5-c]quinazolin-6(5H)-one (IIQ). researchgate.net In this application, mono-succinyl-β-cyclodextrin (Suc-β-CD) was shown to have remarkable catalytic activity. researchgate.net The mechanism is believed to proceed through the formation of a supramolecular host-guest complex, which facilitates the reaction pathway. researchgate.net This catalytic function highlights the potential of this compound to drive complex organic syntheses under mild conditions. researchgate.net
Chemo- and Regioselective Catalysis
While the broader field of cyclodextrin catalysis has shown potential for inducing chemo- and regioselectivity by orienting substrates within their cavity, specific research detailing these applications for this compound is still an emerging area. The catalytic activity observed in reactions like the Groebke–Blackburn–Bienaymé synthesis is predicated on molecular complexation and host-guest interactions. researchgate.net This principle of forming a temporary, structured complex is fundamental to achieving selectivity. By binding reactants in a specific orientation, the cyclodextrin cavity can favor one reaction pathway or product isomer over others. However, detailed studies focusing explicitly on the chemo- and regioselective outcomes of reactions catalyzed by this compound are not yet extensively reported.
Chiral Resolution and Separation Science
This compound has established a significant role as a chiral selector in separation science, particularly in capillary electrophoresis, due to its ability to form diastereomeric complexes with enantiomers.
Enantioseparation in Capillary Electrophoresis Systems
This compound is an effective chiral selector for the enantioseparation of various compounds, including pharmaceuticals, in capillary electrophoresis (CE). nih.gov As an anionic cyclodextrin derivative, it can be used to separate neutral compounds because the formation of an inclusion complex imparts a net charge to the analyte, allowing it to move in the electric field. nih.gov
One prominent example is the separation of the enantiomers of apremilast (B1683926), an orally active drug for psoriasis treatment. nih.gov In a study screening six different anionic cyclodextrin derivatives, only Succinyl-β-CD displayed chiral recognition towards the apremilast enantiomers. nih.gov The optimization of separation parameters, such as selector concentration and buffer pH, is crucial for achieving resolution. For apremilast, increasing the concentration of Succinyl-β-CD in the background electrolyte led to better resolution, although challenges such as an unfavorable enantiomer migration order (EMO) were noted. nih.gov Interestingly, custom-synthesized Succinyl-β-CDs with a higher degree of substitution (DS) did not improve the resolution, indicating that the degree of substitution is a critical parameter in method development. nih.gov
The table below summarizes the findings for the enantioseparation of apremilast using this compound in a capillary electrophoresis system.
| Analyte | Succinyl-β-CD Concentration | Buffer Conditions | Key Findings |
| Apremilast | 20 mM | 50 mM Phosphate Buffer, pH 7.0 | Displayed chiral recognition; Resolution (Rs) = 1.45; Unfavorable enantiomer migration order observed. nih.gov |
| Apremilast | Varied | 50 mM Phosphate Buffer, pH 7.0 | Higher DS (Degree of Substitution) Succinyl-β-CDs led to increased migration times without improving chiral separation. nih.gov |
Investigation of Chiral Recognition Mechanisms
The mechanism of chiral recognition by this compound is multifactorial, involving a combination of hydrophobic interactions and specific intermolecular forces facilitated by the succinyl substituents. The fundamental principle is the formation of a transient diastereomeric host-guest complex between the cyclodextrin (the host) and each enantiomer of the analyte (the guest). mdpi.comnih.gov
The process begins with the inclusion of a portion of the analyte molecule, typically a hydrophobic moiety, into the relatively nonpolar interior cavity of the β-cyclodextrin. mdpi.com This inclusion is a primary driver for complex formation. Chiral discrimination arises from the differential stability of the two diastereomeric complexes formed with the R- and S-enantiomers. This difference in stability is governed by the "three-point interaction" model, where multiple simultaneous interactions with the chiral selector are necessary for recognition. mdpi.com
The succinyl groups on the rim of the cyclodextrin play a critical role. As they are negatively charged at neutral or basic pH, they can engage in electrostatic (ionic) interactions with positively charged or polar sites on the analyte. nih.gov Furthermore, the carboxyl and carbonyl functionalities of the succinyl chains can act as hydrogen bond acceptors. These additional interactions, occurring at the mouth of the cavity, supplement the initial hydrophobic inclusion and are crucial for orienting the enantiomers differently, leading to the necessary difference in binding energy for successful chiral separation. semanticscholar.org
Emerging Research Trends and Future Perspectives
Integration with Smart and Responsive Supramolecular Systems
The incorporation of succinyl-beta-cyclodextrin into "smart" materials that respond to external stimuli is a rapidly advancing area of research. These systems can undergo significant changes in their properties in response to triggers such as pH, light, and temperature.
pH-Responsive Systems: The carboxyl groups of the succinyl moieties make this compound inherently pH-sensitive. alfachemic.com This property is being harnessed to create sophisticated drug delivery systems. For instance, hydrogels and nanosponges have been developed that exhibit controlled swelling and drug release profiles in response to changes in ambient pH. nih.govsabanciuniv.educyclodextrinnews.comrsc.org In acidic environments, such as those found in tumor tissues, the protonation of the carboxylate groups can trigger the disassembly of the supramolecular structure, leading to targeted release of encapsulated therapeutic agents. nih.govsabanciuniv.edu Research has demonstrated that hydrogel networks containing cyclodextrin-capped chains can exhibit pH-dependent swelling ratios, highlighting their potential as smart biomaterials. rsc.org
Thermo-Responsive Systems: The combination of this compound with thermo-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAAm), is leading to the creation of dual-responsive hydrogels. rsc.orgmdpi.com These materials exhibit both temperature and pH sensitivity. Star polymers with a beta-cyclodextrin (B164692) core and thermo-responsive polymer arms can undergo conformational changes in response to temperature shifts, leading to the formation of core-shell nanoparticles that can aggregate or disaggregate, offering another layer of control for applications like drug delivery. mdpi.commonash.eduresearchgate.netresearchgate.net
Photo-Responsive Systems: Light is another powerful external stimulus for controlling supramolecular systems. By integrating photo-responsive molecules, such as azobenzene (B91143) or 2-hydroxychalcone, with cyclodextrin (B1172386) conjugates, researchers can modulate host-guest interactions using light. nih.govnih.gov UV or visible light irradiation can induce conformational changes in the photo-responsive guest, leading to its association or dissociation from the cyclodextrin cavity. This light-triggered mechanism allows for precise spatial and temporal control over the release of guest molecules. nih.govnih.gove3s-conferences.org
| Stimulus | Responsive Moiety | System Type | Observed Response | Potential Application |
|---|---|---|---|---|
| pH | Succinyl groups (Carboxylic acid) | Hydrogel/Nanoparticles | Swelling/deswelling, triggered drug release in acidic conditions. nih.govsabanciuniv.edursc.orgrsc.org | Targeted cancer therapy |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAAm) | Star Polymers/Hydrogels | Phase transition and aggregation above Lower Critical Solution Temperature (LCST). mdpi.commonash.eduresearchgate.net | Controlled drug release, smart biomaterials |
| Light (UV/Visible) | Azobenzene/2-hydroxychalcone | Supramolecular Prodrug Complex | Morphology transition and altered release rate upon irradiation. nih.govnih.gov | Programmed drug delivery |
Advanced Functionalization Strategies for Tailored Properties
To enhance and tailor the properties of this compound for specific applications, researchers are employing advanced functionalization strategies. These methods aim to introduce new chemical groups and polymers to the cyclodextrin scaffold.
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a vital tool for modifying cyclodextrins. rsc.orgresearchgate.netnih.gov This highly efficient and specific reaction allows for the attachment of a wide array of molecules, including polymers like polyethylene (B3416737) glycol (PEG) and cationic groups, to the cyclodextrin structure. rsc.orgnih.gov This approach has been used to create amphiphilic cyclodextrins for gene delivery and to develop novel catalysts. rsc.orgnih.gov The modular nature of click chemistry provides a straightforward pathway to creating multifunctional cyclodextrin derivatives with precisely controlled properties. researchgate.net
Polymer Conjugation: Grafting polymers onto this compound is another key strategy to create materials with unique characteristics. mdpi.comnih.gov For instance, conjugating this compound with polymers like poly(ε-lysine) using succinic anhydride (B1165640) as a linker results in novel biomaterials. mdpi.com These polymer-cyclodextrin conjugates can self-assemble into various nanostructures, such as micelles and nanoparticles, which are highly promising for advanced drug and gene delivery systems. mdpi.comillinois.edu The synthesis of linear, high molecular weight beta-cyclodextrin-based polymers has been shown to dramatically increase the solubility of conjugated drugs. illinois.edu
| Strategy | Reactants/Method | Resulting Structure | Tailored Property | Reference |
|---|---|---|---|---|
| Click Chemistry (CuAAC) | Azide-functionalized cyclodextrin + Alkyne-containing molecule | Triazole-linked cyclodextrin conjugates | Precise attachment of functional groups for targeted delivery or catalysis. | rsc.orgresearchgate.netnih.govnih.gov |
| Polymer Grafting | Cyclodextrin + Monomers via ATRP or other polymerization | Cyclodextrin-core star polymers or polymer-grafted cyclodextrins | Enhanced solubility, stimuli-responsiveness, and self-assembly capabilities. | mdpi.commonash.edunih.gov |
| Chemical Conjugation | Succinyl-β-cyclodextrin + Amine-containing polymers (e.g., poly(ε-lysine)) | Amide-linked polymer-cyclodextrin conjugates | Creation of novel biomaterials with controlled intracellular trafficking potential. | mdpi.com |
Synergistic Approaches Combining Multiscale Modeling and Experimental Validation
The synergy between computational modeling and experimental work is accelerating the understanding and design of this compound systems. Molecular dynamics (MD) simulations and quantum chemical studies provide insights into the behavior of these molecules at an atomic level, which can be challenging to obtain through experiments alone. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for investigating the structure, dynamics, and interactions of cyclodextrin inclusion complexes. nih.gov These simulations can predict how guest molecules orient themselves within the cyclodextrin cavity and provide information on the stability of the complex. frontiersin.orgrsc.orgsciforum.net Researchers use MD to study the influence of solvent and chemical modifications, such as succinylation, on the conformational flexibility of the cyclodextrin and its binding affinity for various guests. frontiersin.org These computational insights help rationalize experimental observations and guide the design of new host-guest systems with improved properties. rsc.org
Quantum Chemical Studies: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), offer a higher level of theory to study the electronic structure and energetics of host-guest interactions. nih.govnih.gov QM calculations are used to determine stable conformations, predict thermodynamic properties, and interpret spectroscopic data (e.g., NMR spectra). nih.govmdpi.com By combining QM with molecular mechanics (MM), hybrid QM/MM methods can provide a more accurate description of the binding energies in cyclodextrin complexes. rsc.org
The validation of these computational models with experimental data from techniques like NMR spectroscopy, calorimetry, and X-ray crystallography is crucial. sciforum.netnih.gov This integrated approach ensures that the computational models accurately reflect real-world behavior, leading to a more profound understanding of the structure-function relationships in this compound systems and enabling a more rational design of new materials. mdpi.com
Development of Sustainable Synthesis and Application Methodologies
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis and application of this compound.
Green Synthesis: Researchers have successfully developed efficient and environmentally friendly methods for synthesizing this compound in aqueous media, avoiding the use of hazardous organic solvents. nih.gov These green synthesis approaches not only reduce the environmental impact but can also lead to very good yields. nih.gov Mechanochemical methods, such as ball milling, represent another solvent-free approach to produce crosslinked cyclodextrin polymers, offering a sustainable alternative to traditional synthesis in organic solvents. nih.govbeilstein-journals.org
Sustainable Applications: Beyond its biomedical applications, this compound is being explored for its potential in environmental remediation. Its ability to form inclusion complexes with a wide range of molecules makes it a candidate for removing pollutants from water. Beta-cyclodextrin and its derivatives are being investigated for their ability to encapsulate and remove organic micropollutants and heavy metals from wastewater. The development of biodegradable and reusable cyclodextrin-based materials aligns with the goals of a circular economy. eurekaselect.comresearchgate.netresearchgate.net
Q & A
Q. Table 1: Key Characterization Techniques
| Technique | Parameter Analyzed | Example Data |
|---|---|---|
| -NMR | Substitution sites | δ 2.5–2.7 ppm (succinyl protons) |
| HPLC | Purity/DS | Retention time = 8.2 min (DS 3.5) |
| FTIR | Functional groups | 1730 cm (C=O stretch) |
Basic: How can SBCD improve solubility of hydrophobic drugs, and what experimental designs validate this?
Methodological Answer:
SBCD enhances solubility via inclusion complex formation. To validate:
Phase Solubility Studies: Use the Higuchi-Connors method to determine stability constants () by plotting drug solubility vs. SBCD concentration .
Molecular Dynamics Simulations: Model guest-host interactions (e.g., van der Waals forces) to predict encapsulation efficiency .
In Vitro Dissolution Testing: Compare dissolution profiles of free drug vs. SBCD complexes in biorelevant media (e.g., FaSSGF) .
Advanced: What mechanisms explain SBCD’s chiral recognition of drug stereoisomers?
Methodological Answer:
Chiral separation relies on stereoselective binding via:
- Cavity Size Matching: β-CD’s cavity accommodates aromatic rings, while succinyl groups enhance hydrophilicity and hydrogen bonding .
- Experimental Validation: Use chiral HPLC with SBCD-functionalized stationary phases. For example, resolve propranolol enantiomers by optimizing mobile phase pH (6.8–7.2) and acetonitrile content (15–20%) .
- 3D Structural Analysis: Compare X-ray crystallography or molecular docking results (e.g., warfarin’s failed resolution due to mismatched cavity interactions) .
Advanced: How can researchers address contradictions in literature on SBCD’s solubility enhancement efficacy?
Methodological Answer:
Contradictions often arise from variability in DS, drug properties, or experimental conditions. Resolve via:
Meta-Analysis: Systematically compare studies using PRISMA guidelines. Stratify data by DS, drug logP, and temperature .
Sensitivity Testing: Replicate conflicting studies under standardized conditions (e.g., fixed pH, ionic strength) .
Multivariate Regression: Identify dominant factors (e.g., DS >3 improves solubility of high-logP drugs) .
Advanced: What strategies optimize SBCD’s inclusion complex stability in multi-component drug formulations?
Methodological Answer:
Stability challenges in multi-component systems require:
Competitive Binding Assays: Use isothermal titration calorimetry (ITC) to measure binding affinities of SBCD with multiple drugs .
Co-Solvent Screening: Test excipients (e.g., polyethylene glycol) to reduce aggregation via steric stabilization .
Accelerated Stability Studies: Store complexes at 40°C/75% RH for 3 months and monitor drug release via HPLC .
Basic: What analytical techniques confirm SBCD’s biocompatibility for in vivo applications?
Methodological Answer:
- Hemolysis Assay: Incubate SBCD with erythrocytes (1–10 mg/mL, 37°C/1 hour) and measure hemoglobin release at 540 nm .
- Cytotoxicity Testing: Use MTT assays on human cell lines (e.g., HepG2) with IC thresholds >1 mg/mL .
- In Vivo Toxicity: Administer SBCD (50–200 mg/kg) in rodent models and monitor liver/kidney function biomarkers (e.g., ALT, creatinine) .
Advanced: How do thermodynamic vs. kinetic factors influence SBCD-drug complexation efficiency?
Methodological Answer:
- Thermodynamic Control: Measure via ITC; hydrophobic drugs (logP >3) favor spontaneous complexation () .
- Kinetic Trapping: Use rapid mixing (stopped-flow spectroscopy) to detect metastable complexes at high supersaturation .
- Temperature-Dependent Studies: Compare at 25°C vs. 37°C; entropy-driven binding dominates for rigid drugs .
Basic: How to design a systematic review on SBCD’s applications in drug delivery?
Methodological Answer:
Define Scope: Use PICO framework (Population: hydrophobic drugs; Intervention: SBCD complexation; Comparison: other cyclodextrins; Outcomes: solubility, bioavailability) .
Search Strategy: Combine keywords (e.g., “succinyl-beta-cyclodextrin” AND “bioavailability”) in PubMed/Scopus, applying Boolean operators .
Data Extraction: Tabulate DS, drug class, and efficacy metrics (e.g., fold-increase in solubility) .
Advanced: What computational tools predict SBCD’s binding affinity for novel drug candidates?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate drug orientation within SBCD’s cavity; prioritize ligands with binding energy <−6 kcal/mol .
- MD Simulations (GROMACS): Analyze complex stability over 100-ns trajectories (RMSD <2 Å indicates stable binding) .
- QSAR Modeling: Correlate drug descriptors (logP, polar surface area) with experimental values .
Basic: What ethical guidelines apply when testing SBCD in preclinical models?
Methodological Answer:
- Institutional Approval: Submit protocols to IACUC for rodent studies, specifying dose ranges and humane endpoints .
- 3Rs Compliance: Replace in vivo tests with in vitro assays where possible; refine dosing to minimize animal use .
- Data Transparency: Report negative results (e.g., toxicity at high doses) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
